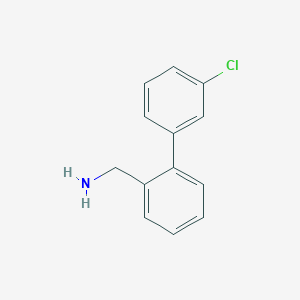![molecular formula C9H13N3O6 B1634444 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 62600-09-3](/img/structure/B1634444.png)
5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a modified nucleoside derived from uridine, where an amino group replaces the hydroxyl group at the 5’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the preparation of 5’-azidouridine, which can be achieved using a Mitsonobu reaction with hydrazoic acid or a reaction of uridine with lithium azide, triphenylphosphine, and carbon tetrabromide . The azide group is then hydrogenated to form 5’-aminouridine. Further protection of the amino group can be done using para-methoxytrityl chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. biosynthetic methods have been explored, particularly in the context of expanding the structural diversity of compounds like sansanmycin .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various analogues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various 5’-substituted uridine derivatives, which have been shown to possess unique biological activities .
Scientific Research Applications
5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: It plays a role in the study of RNA synthesis and function.
Medicine: this compound and its derivatives have shown potential as antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into RNA, where it can inhibit RNA synthesis and function. The compound exerts its effects by interfering with the function of pyrimidine-containing cofactors and inhibiting the synthesis of RNA . Molecular targets include enzymes involved in RNA synthesis and processing.
Comparison with Similar Compounds
5-Hydroxyuridine: Another modified nucleoside with similar inhibitory effects on RNA synthesis.
Showdomycin: An antibiotic with structural similarity to uridine and pseudouridine.
Uniqueness: 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific modifications at the 5’ position, which confer distinct biological activities.
Properties
CAS No. |
62600-09-3 |
|---|---|
Molecular Formula |
C9H13N3O6 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2,10H2,(H,11,16,17) |
InChI Key |
YBTWWWIJBCCYNR-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N |
Key on ui other cas no. |
2149-76-0 |
solubility |
38.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(furan-2-ylmethyl)-1-[(4-methylphenyl)carbamoylamino]cyclohexane-1-carboxamide](/img/structure/B1634365.png)



![6-Methoxy-9H-pyrido[2,3-b]indole](/img/structure/B1634383.png)







